molecular formula C9H9ClFNO2 B1308041 3-Chloro-4-fluoro-DL-phenylalanine CAS No. 7731-00-2

3-Chloro-4-fluoro-DL-phenylalanine

Cat. No.: B1308041
CAS No.: 7731-00-2
M. Wt: 217.62 g/mol
InChI Key: ANSQVYFGAKUAFD-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-DL-phenylalanine: is a synthetic amino acid derivative with the molecular formula C9H9ClFNO2 and a molecular weight of 217.63 g/mol This compound is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, making it a unique variant of phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-DL-phenylalanine typically involves the introduction of chlorine and fluorine atoms onto the phenylalanine backbone. One common method is the halogenation of phenylalanine derivatives using appropriate halogenating agents under controlled conditions. For example, the reaction can be carried out using chlorine and fluorine sources in the presence of a catalyst to achieve selective halogenation .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to ensure high yield and purity. The reaction conditions are optimized to achieve efficient halogenation while minimizing side reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluoro-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted phenylalanine derivatives with various functional groups.

    Oxidation and Reduction Reactions: Oxo or amine derivatives of phenylalanine.

    Coupling Reactions: Peptide or complex organic structures.

Scientific Research Applications

Chemistry: 3-Chloro-4-fluoro-DL-phenylalanine is used as a building block in organic synthesis and peptide chemistry. Its unique halogenated structure allows for the study of halogen effects on chemical reactivity and stability .

Biology: In biological research, this compound is used to investigate the role of halogenated amino acids in protein structure and function. It serves as a model compound for studying enzyme-substrate interactions and protein folding .

Medicine: Its halogenated structure may enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-DL-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The presence of chlorine and fluorine atoms can affect the electronic properties and steric interactions within the protein, leading to changes in its activity and stability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    4-Chloro-DL-phenylalanine: This compound has a chlorine atom on the phenyl ring but lacks the fluorine atom.

    3-Chloro-2-fluoro-DL-phenylalanine: Similar to 3-Chloro-4-fluoro-DL-phenylalanine, but with the fluorine atom in a different position on the phenyl ring.

Uniqueness: this compound is unique due to the specific positioning of both chlorine and fluorine atoms on the phenyl ring. This unique structure imparts distinct electronic and steric properties, making it valuable for studying the effects of halogenation on amino acids and proteins .

Biological Activity

3-Chloro-4-fluoro-DL-phenylalanine (C8H7ClFNO2) is an amino acid analog notable for its potential biological activities, particularly in pharmacological applications. This compound features a phenyl group attached to a glycine backbone, with chlorine and fluorine substituents at the 3 and 4 positions, respectively. The presence of halogen atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological studies.

  • Molecular Formula : C8H7ClFNO2
  • Molecular Weight : 203.6 g/mol
  • Structural Characteristics : The unique combination of chlorine and fluorine atoms significantly influences the compound's reactivity and biological interactions.

Biological Activities

This compound has been investigated for several biological activities:

  • Amino Acid Analog : As an amino acid analog, it can interact with neurotransmitter systems and may serve as an inhibitor for specific enzymes. The halogen substituents enhance binding affinity and specificity towards biological targets, which is crucial for drug design .
  • Inhibition Studies : Research indicates that derivatives of fluorinated phenylalanines exhibit growth-inhibitory activity in various biological systems. For instance, studies on substituted benzoyl derivatives of p-fluoro-DL-phenylalanine showed significant inhibitory effects in Lactobacillus casei systems, suggesting potential antitumor properties .
  • Pharmacological Applications : The compound's ability to alter enzymatic activity and enhance protein stability has implications for therapeutic applications, particularly in developing peptide-based drugs and vaccines .

Comparative Analysis with Related Compounds

The structural similarities of this compound with other compounds highlight its unique properties:

Compound NameStructural FeaturesUnique Characteristics
2-Fluoro-DL-phenylglycineFluorine at position 2Less lipophilic compared to 3-Chloro-4-fluoro-DL
3-Bromo-DL-phenylglycineBromine at position 3Higher reactivity due to larger bromine atom
4-Fluoro-DL-phenylglycineFluorine at position 4Similar reactivity but different binding profiles
DL-Phe (DL-phenylalanine)No halogen substituentsNaturally occurring amino acid with different properties

The introduction of halogens in the structure of phenylalanines can significantly alter their reactivity and biological interactions, making them valuable candidates for targeted research in medicinal chemistry.

Case Studies and Research Findings

  • Growth Inhibition Studies : In a series of experiments involving various substituted derivatives of fluorinated phenylalanines, it was found that the position of substituents significantly affects their inhibitory activity. For example, ortho-substituted compounds exhibited greater growth inhibition than their meta or para counterparts .
  • Enzymatic Stability : Incorporating fluorinated amino acids like this compound into proteins has been shown to enhance their stability and shelf life, which is particularly beneficial in therapeutic contexts .
  • Antitumor Potential : The inhibitory effects observed in Lactobacillus casei suggest that these compounds could be further explored for their antitumor properties, providing a basis for future pharmacological research .

Properties

IUPAC Name

2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSQVYFGAKUAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395656
Record name 3-Chloro-4-fluoro-DL-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7731-00-2
Record name 3-Chloro-4-fluoro-DL-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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